[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride
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Overview
Description
. This compound belongs to the class of organic compounds known as benzofurans, which are characterized by a benzene ring fused to a furan ring. It is a derivative of benzofuran with a carboxylic acid group at the second position and a methyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-benzofuran-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-hydroxyacetophenone, the compound can be synthesized via a series of reactions including methylation, cyclization, and oxidation.
Industrial Production Methods
In industrial settings, the production of 3-methyl-1-benzofuran-2-carboxylic acid often involves the use of catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the cyclization and oxidation steps, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-methyl-1-benzofuran-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzofuran ring.
Scientific Research Applications
3-methyl-1-benzofuran-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways.
Comparison with Similar Compounds
3-methyl-1-benzofuran-2-carboxylic acid can be compared with other similar compounds such as:
- 2-methyl-1-benzofuran-3-carboxylic acid
- 3-ethyl-1-benzofuran-2-carboxylic acid
- 3-methyl-2-benzofuran-1-carboxylic acid
These compounds share a similar benzofuran core structure but differ in the position and type of substituents. The unique positioning of the carboxylic acid and methyl groups in 3-methyl-1-benzofuran-2-carboxylic acid contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[5-amino-4-[[3-[(2-amino-4-azaniumyl-5-methylphenyl)diazenyl]-4-methylphenyl]diazenyl]-2-methylphenyl]azanium;dichloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8.2ClH/c1-11-4-5-14(26-28-20-6-12(2)15(22)9-17(20)24)8-19(11)27-29-21-7-13(3)16(23)10-18(21)25;;/h4-10H,22-25H2,1-3H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKAMFOFXYCYDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)[NH3+])N)N=NC3=C(C=C(C(=C3)C)[NH3+])N.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=C(C(=C2)C)[NH3+])N)N=NC3=C(C=C(C(=C3)C)[NH3+])N.[Cl-].[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26Cl2N8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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